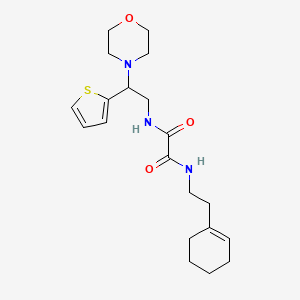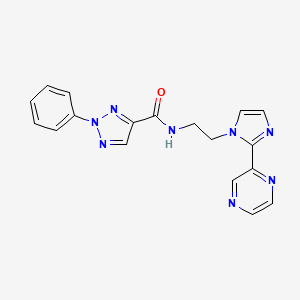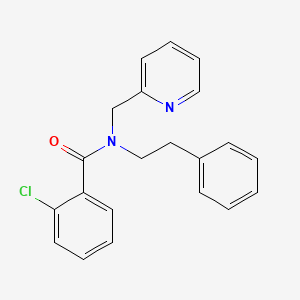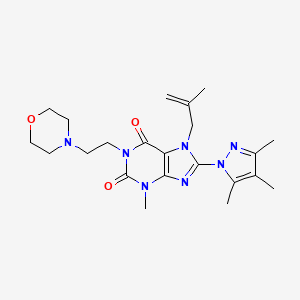
N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(2-morpholino-2-(thiophen-2-yl)ethyl)oxalamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(2-morpholino-2-(thiophen-2-yl)ethyl)oxalamide is a complex molecule that likely features a cyclohexene moiety, a morpholine ring, and a thiophene group as part of its structure. While the provided papers do not directly discuss this compound, they offer insights into related chemical structures and reactions that can be used to infer some aspects of its synthesis and properties.
Synthesis Analysis
The synthesis of related oxalamide compounds has been explored through a novel one-pot synthetic approach, as described in the first paper. This method involves the Meinwald rearrangement and a new rearrangement sequence to produce N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides from 3-(2-nitroaryl)oxirane-2-carboxamides. The process is noted for being operationally simple and high yielding, which could be relevant for the synthesis of N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(2-morpholino-2-(thiophen-2-yl)ethyl)oxalamide if similar starting materials and conditions are applicable .
Molecular Structure Analysis
The second paper provides information on the molecular structure of a related compound, N-(diethylcarbamothioyl)cyclohexanecarboxamide, and its nickel(II) complex. The cyclohexane ring in this molecule adopts a chair conformation, which is a common and stable conformation for cyclohexane derivatives. The molecule also exhibits a twisted conformation around the thiocarbonyl and carbonyl groups. This information suggests that the cyclohexene part of the target compound may also adopt a stable conformation, and the overall molecule could exhibit conformational twisting around its functional groups .
Chemical Reactions Analysis
Although the provided papers do not directly address the chemical reactions of the target compound, the synthesis paper indicates that oxalamide derivatives can be formed through rearrangement reactions. This suggests that the target compound may also participate in similar rearrangement reactions or could be synthesized through such pathways. The reactivity of the functional groups present in the target compound, such as the oxalamide moiety, could be inferred from the reactivity of similar groups in related compounds .
Physical and Chemical Properties Analysis
The characterization of the N-(diethylcarbamothioyl)cyclohexanecarboxamide and its metal complexes in the second paper includes elemental analyses, FT-IR, and NMR methods. These techniques provide detailed information about the physical and chemical properties of the compound, such as its crystalline structure and the electronic environment of its atoms. For the target compound, similar analytical techniques could be used to determine its physical state, stability, solubility, and other chemical properties. The presence of a morpholine ring and a thiophene group in the target compound would likely influence its physical and chemical behavior, potentially affecting its solubility and electronic properties .
Aplicaciones Científicas De Investigación
Chemical Structure and Reactivity
The chemical structure of compounds related to N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(2-morpholino-2-(thiophen-2-yl)ethyl)oxalamide showcases a combination of cyclohexyl, morpholino, and thiophene units. Studies have highlighted the synthesis and characterization of such compounds, emphasizing their unique structural attributes and reactivity under different chemical conditions. For example, the research by Dotsenko et al. (2008) explores the synthesis of Cyclopenta[c]pyridine derivatives, revealing insights into the reactivity of morpholino and cyclohexenyl components in heterocyclic chemistry (Dotsenko et al., 2008).
Pharmacological Properties
Although the specific pharmacological applications of N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(2-morpholino-2-(thiophen-2-yl)ethyl)oxalamide were not directly identified in the available literature, research on similar compounds, such as those involving morpholine and cyclohexene units, has been conducted. These studies often focus on the potential therapeutic applications of such compounds, including their role in drug development for various diseases. For instance, Wu et al. (2003) synthesized an orally bioavailable KCNQ2 potassium channel opener, demonstrating significant activity in a rat model of migraine, highlighting the therapeutic potential of compounds with similar structural features (Wu et al., 2003).
Material Science and Coordination Chemistry
Compounds with morpholino and cyclohexene structures have also been explored in the field of material science and coordination chemistry. Research by Ozer et al. (2009) on the synthesis and characterization of N-(alky(aryl)carbamothioyl)cyclohexanecarboxamide derivatives and their metal complexes provides valuable insights into the utility of these compounds in developing new materials with potential industrial applications (Ozer et al., 2009).
Propiedades
IUPAC Name |
N-[2-(cyclohexen-1-yl)ethyl]-N'-(2-morpholin-4-yl-2-thiophen-2-ylethyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29N3O3S/c24-19(21-9-8-16-5-2-1-3-6-16)20(25)22-15-17(18-7-4-14-27-18)23-10-12-26-13-11-23/h4-5,7,14,17H,1-3,6,8-13,15H2,(H,21,24)(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLXUXRNSUXLMRA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=CC1)CCNC(=O)C(=O)NCC(C2=CC=CS2)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(2-morpholino-2-(thiophen-2-yl)ethyl)oxalamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(2-Oxaspiro[4.4]nonan-3-yl)acetic acid](/img/structure/B2499683.png)

![Methyl 5-ethyl-2-{[(3-oxo-1,2,3,4-tetrahydronaphtho[1,8-ef][1,4]diazepin-2-yl)acetyl]amino}thiophene-3-carboxylate](/img/structure/B2499689.png)

![3-Cyclopropyl-N-[1-(4-fluorophenyl)-2-oxoazetidin-3-yl]-1,2-oxazole-4-carboxamide](/img/structure/B2499691.png)

![(E)-3-(furan-2-yl)-N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)acrylamide](/img/structure/B2499693.png)
![[(1E)-2-(2,4-dinitrophenyl)cyclohexylidene]amino 2,4-dichlorobenzoate](/img/structure/B2499694.png)


![2-[3-(2,3-Difluorophenyl)-1-bicyclo[1.1.1]pentanyl]-2-(phenylmethoxycarbonylamino)acetic acid](/img/structure/B2499701.png)

methanone](/img/structure/B2499704.png)
![Methyl 3-(4-(2,5-dioxopyrrolidin-1-yl)benzamido)benzo[b]thiophene-2-carboxylate](/img/structure/B2499705.png)